molecular formula C9H9NO4 B13553743 5-Formyl-2-hydroxy-3-methoxybenzamide

5-Formyl-2-hydroxy-3-methoxybenzamide

Cat. No.: B13553743
M. Wt: 195.17 g/mol
InChI Key: ZOFPATFWGWCJGK-UHFFFAOYSA-N
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Description

5-Formyl-2-hydroxy-3-methoxybenzamide is an aromatic compound that belongs to the class of benzamides It is characterized by the presence of a formyl group, a hydroxyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-hydroxy-3-methoxybenzamide can be achieved through several methods. One common approach involves the direct condensation of 5-formyl-2-hydroxy-3-methoxybenzoic acid with an amine in the presence of a dehydrating agent. The reaction is typically carried out under mild conditions, such as room temperature, using solvents like tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method offers advantages such as shorter reaction times, higher yields, and a more environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Formyl-2-hydroxy-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Formyl-2-hydroxy-3-methoxybenzamide involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formyl-2-hydroxy-3-methoxybenzamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activities. The combination of the formyl, hydroxyl, and methoxy groups on the benzene ring makes this compound versatile for various applications in research and industry .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

5-formyl-2-hydroxy-3-methoxybenzamide

InChI

InChI=1S/C9H9NO4/c1-14-7-3-5(4-11)2-6(8(7)12)9(10)13/h2-4,12H,1H3,(H2,10,13)

InChI Key

ZOFPATFWGWCJGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)N)C=O

Origin of Product

United States

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